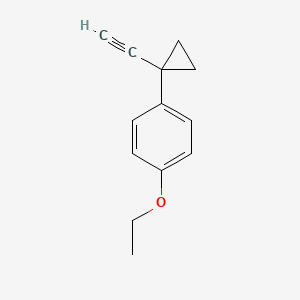![molecular formula C5H10O2S2 B13576989 [(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
[(Methanesulfonylsulfanyl)methyl]cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cycloalkyl sulfone compound with the molecular formula C5H10O2S2 and a molecular weight of 166.3 g/mol This compound is known for its unique chemical structure, which includes a cyclopropane ring and a methanesulfonylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methanesulfonylsulfanyl)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl halides with methanesulfonylsulfanyl reagents under controlled conditions. One common method includes the use of cyclopropylmethyl bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
[(Methanesulfonylsulfanyl)methyl]cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted cyclopropane derivatives .
Aplicaciones Científicas De Investigación
[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Methanesulfonylsulfanyl)methyl]cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylenecyclopropane: An organic compound with the formula (CH2)2C=CH2, known for its use as a reagent in organic synthesis.
Cyclopropane: A cycloalkane with the molecular formula (CH2)3, used in various chemical reactions and industrial applications.
Uniqueness
[(Methanesulfonylsulfanyl)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and a methanesulfonylsulfanyl group. This structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C5H10O2S2 |
|---|---|
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
methylsulfonylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C5H10O2S2/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 |
Clave InChI |
DXMDTDVDNDWQHH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
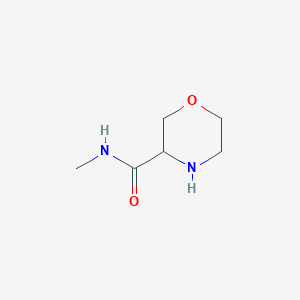
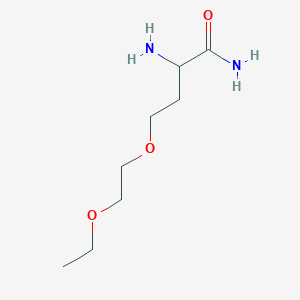
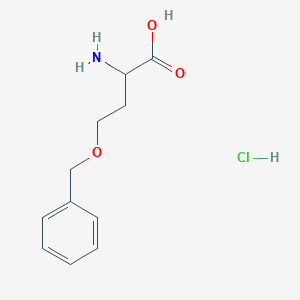
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
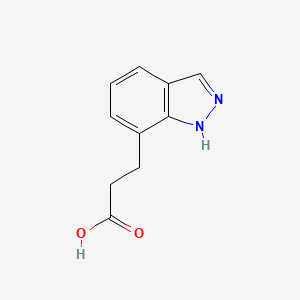

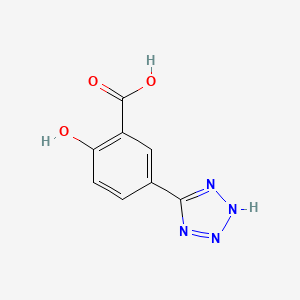
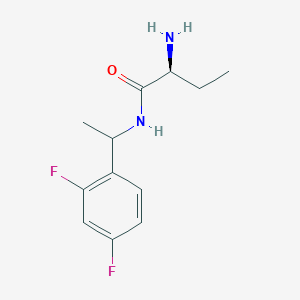
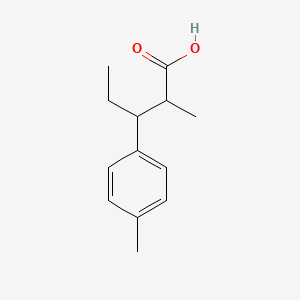
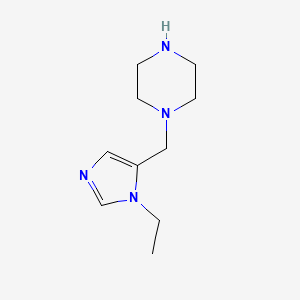
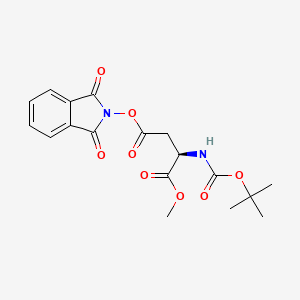
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
